![molecular formula C7H4ClFN2S B1361753 7-Chloro-4-fluorobenzo[d]thiazol-2-amine CAS No. 872365-04-3](/img/structure/B1361753.png)

7-Chloro-4-fluorobenzo[d]thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

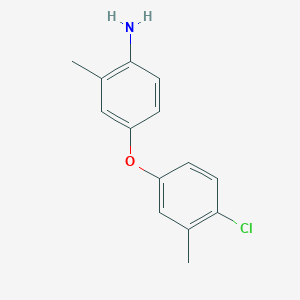

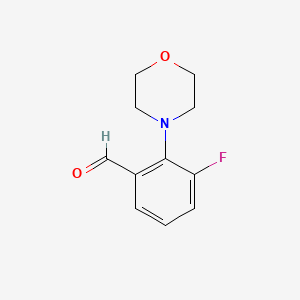

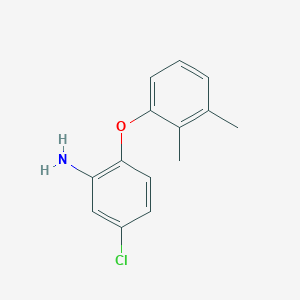

7-Chloro-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound. It has a molecular formula of C7H4ClFN2S .

Synthesis Analysis

Modern trends in the chemistry of 2-amino substituted benzothiazoles have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 group and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis

The molecular structure of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine consists of a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis

Benzothiazoles, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, are highly reactive and can undergo a variety of chemical reactions. The reactions of 2-amino substituted benzothiazoles provide a powerful tool for the design of a wide variety of aromatic azoles .Wissenschaftliche Forschungsanwendungen

Analytical Techniques in Pharmaceuticals

7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), closely related to 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, has been extensively utilized as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines. Spectrophotometry and spectrofluorimetry techniques frequently employ NBD-Cl for analyzing various pharmaceutical compounds (Elbashir, Suliman, & Aboul‐Enein, 2011).

Synthesis and Pharmacological Evaluation

Compounds containing 7-Chloro-4-fluorobenzo[d]thiazol-2-amine have been synthesized and evaluated for various pharmacological activities. For instance, derivatives of this compound have been tested for their anthelmintic, antibacterial, and antitumor activities. The synthesized compounds were confirmed using spectral data and have been screened for their efficacy in treating various conditions (Javali et al., 2010); (Gurupadayya et al., 2008).

Chromatographic Analysis

The use of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine and its analogs in chromatography, especially high-performance liquid chromatography (HPLC), has been documented. These compounds are used for derivatization of amines and amino acids, enhancing the sensitivity and selectivity of chromatographic analyses (Aboul-Enein, Elbashir, & Suliman, 2011).

Detection of Biologically Active Amines

Compounds like 7-Chloro-4-fluorobenzo[d]thiazol-2-amine have been used in the quantitative fluorescence detection of biologically active amines found in foods, particularly in fermented products. The reagent based on this compound forms quantitative derivatives with amines like tyramine and histamine, indicating its utility in food science and safety (Voigt & Eitenmiller, 1974).

Synthesis of Fluorescent Probes

Innovative uses of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine derivatives include the synthesis of fluorescent probes. These probes have been designed for detecting specific ions like iron ions in analytical chemistry, demonstrating the compound's versatility in creating sensitive and selective detection systems (Wei, 2012).

Zukünftige Richtungen

Benzothiazole derivatives, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, have shown promise in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .

Eigenschaften

IUPAC Name |

7-chloro-4-fluoro-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUITTBSKCRPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650180 |

Source

|

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-fluorobenzo[d]thiazol-2-amine | |

CAS RN |

872365-04-3 |

Source

|

| Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Neopentyloxy)methyl]piperidine](/img/structure/B1361670.png)

![4-[(3-Nitrophenyl)azo]-morpholine](/img/structure/B1361672.png)

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)